molecular formula C12H17ClO3S B7813049 4-Hydroxy-3,5-di(propan-2-yl)benzene-1-sulfonyl chloride CAS No. 62122-13-8

4-Hydroxy-3,5-di(propan-2-yl)benzene-1-sulfonyl chloride

Cat. No.: B7813049
CAS No.: 62122-13-8
M. Wt: 276.78 g/mol
InChI Key: GDBUGDYIAMHLPL-UHFFFAOYSA-N
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Description

4-Hydroxy-3,5-di(propan-2-yl)benzene-1-sulfonyl chloride is a chemical compound with the molecular formula C₁₃H₁₈O₃Cl. It is characterized by a benzene ring substituted with a hydroxyl group and two isopropyl groups at the 3 and 5 positions, and a sulfonyl chloride group at the 1 position. This compound is known for its utility in various chemical reactions and applications in scientific research.

Synthetic Routes and Reaction Conditions:

  • Starting Materials: The synthesis typically begins with 4-hydroxy-3,5-di(propan-2-yl)benzoic acid as the starting material.

  • Conversion to Sulfonyl Chloride: The carboxylic acid group is converted to a sulfonyl chloride group through a reaction with thionyl chloride (SOCl₂) in the presence of a suitable base such as pyridine.

  • Reaction Conditions: The reaction is usually carried out under anhydrous conditions to prevent hydrolysis of the sulfonyl chloride group. The temperature is maintained around 0-5°C to control the reaction rate.

Industrial Production Methods:

  • Large-Scale Synthesis: In an industrial setting, the reaction is scaled up using reactors designed to handle large volumes of reactants. Continuous flow reactors can be employed to ensure consistent product quality.

  • Purification: The crude product is purified through recrystallization or distillation to achieve the desired purity level.

Types of Reactions:

  • Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like chromium trioxide (CrO₃) or pyridinium chlorochromate (PCC).

  • Reduction: The sulfonyl chloride group can be reduced to a sulfonic acid using reducing agents such as lithium aluminum hydride (LiAlH₄).

  • Substitution: The sulfonyl chloride group can undergo nucleophilic substitution reactions with various nucleophiles, such as alcohols, amines, and thiols.

Common Reagents and Conditions:

  • Oxidation: CrO₃, PCC, dichloromethane (DCM) as solvent, room temperature.

  • Reduction: LiAlH₄, ether as solvent, 0°C to room temperature.

  • Substitution: Alcohols, amines, thiols, pyridine as base, room temperature to reflux.

Major Products Formed:

  • Oxidation: 4-Hydroxy-3,5-di(propan-2-yl)benzaldehyde.

  • Reduction: 4-Hydroxy-3,5-di(propan-2-yl)benzenesulfonic acid.

  • Substitution: Various sulfonate esters, sulfonamides, and sulfonic acids.

Scientific Research Applications

4-Hydroxy-3,5-di(propan-2-yl)benzene-1-sulfonyl chloride is utilized in various scientific research fields:

  • Chemistry: It serves as a versatile intermediate in organic synthesis, particularly in the preparation of sulfonamides and sulfonate esters.

  • Biology: The compound is used in the study of enzyme inhibitors and as a reagent in biochemical assays.

  • Medicine: It is employed in the development of pharmaceuticals, especially in the synthesis of drug candidates with potential therapeutic applications.

  • Industry: The compound finds use in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism by which 4-Hydroxy-3,5-di(propan-2-yl)benzene-1-sulfonyl chloride exerts its effects depends on the specific reaction it undergoes. For example, in nucleophilic substitution reactions, the sulfonyl chloride group acts as an electrophile, reacting with nucleophiles to form sulfonate esters, sulfonamides, or sulfonic acids. The hydroxyl group can participate in hydrogen bonding and other interactions, influencing the reactivity and stability of the compound.

Molecular Targets and Pathways Involved:

  • Enzyme Inhibition: The compound can inhibit enzymes by binding to their active sites or interacting with key residues.

  • Biochemical Assays: It is used to probe enzyme activity and study metabolic pathways.

Comparison with Similar Compounds

  • 4-Hydroxy-3,5-di(propan-2-yl)benzoic Acid: This compound lacks the sulfonyl chloride group and is used as a precursor in the synthesis of the sulfonyl chloride derivative.

  • 4-Hydroxy-3,5-di(propan-2-yl)benzenesulfonic Acid: This compound is the reduced form of the sulfonyl chloride and is used in different chemical reactions.

  • 4-Hydroxy-3,5-di(propan-2-yl)benzaldehyde: This compound is the oxidized form of the hydroxyl group and is used in various organic synthesis reactions.

Uniqueness: 4-Hydroxy-3,5-di(propan-2-yl)benzene-1-sulfonyl chloride is unique due to its combination of hydroxyl and sulfonyl chloride groups, which allows it to participate in a wide range of chemical reactions and applications. Its versatility makes it a valuable compound in both research and industry.

Properties

IUPAC Name

4-hydroxy-3,5-di(propan-2-yl)benzenesulfonyl chloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17ClO3S/c1-7(2)10-5-9(17(13,15)16)6-11(8(3)4)12(10)14/h5-8,14H,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GDBUGDYIAMHLPL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC(=CC(=C1O)C(C)C)S(=O)(=O)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17ClO3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90669509
Record name 4-Hydroxy-3,5-di(propan-2-yl)benzene-1-sulfonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90669509
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

276.78 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

62122-13-8
Record name 4-Hydroxy-3,5-di(propan-2-yl)benzene-1-sulfonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90669509
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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